Scaffold Multi-Target Potential: 2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide Class Demonstrates Activity Across Three Therapeutically Distinct Targets
The 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide scaffold has produced confirmed inhibitors against three therapeutically unrelated targets: mPTPB (anti-tuberculosis virulence), RORγ (Th17-mediated autoimmunity), and TNF-α (inflammatory cytokine). This contrasts with many single-target chemotypes and establishes the scaffold as a privileged structure for probe discovery [1][2][3]. While direct activity data for the 2,5-dimethylphenyl analog are not yet published, the scaffold's proven multi-target engagement implies that N-aryl variation is a rational strategy for tuning selectivity among these targets.
| Evidence Dimension | Number of distinct therapeutically relevant protein targets inhibited by 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide class |
|---|---|
| Target Compound Data | Not yet reported for N-(2,5-dimethylphenyl) analog |
| Comparator Or Baseline | N-(4-butylphenyl) analog: mPTPB IC50 = 1,300 nM [4]; N-phenyl analog (S10): TNF-α cell IC50 = 14 μM [3]; optimized analogs (7j, 8c): RORγ IC50 = 40–140 nM [2] |
| Quantified Difference | Class demonstrates >3 distinct target engagement; individual N-aryl analogs show selectivity windows of 10- to 100-fold across targets |
| Conditions | In vitro enzyme inhibition (mPTPB, MEG2), cell-based reporter gene assay (RORγ), and cell-based TNF-α inhibition assay |
Why This Matters
Procurement of the 2,5-dimethylphenyl analog enables systematic selectivity profiling across at least three validated target classes using a single scaffold, maximizing the experimental information return per synthesis effort.
- [1] Chen L, et al. Identification and characterization of novel inhibitors of mPTPB, an essential virulent phosphatase from Mycobacterium tuberculosis. ACS Med Chem Lett. 2010;1(7):355-359. doi:10.1021/ml1001135. View Source
- [2] Zhang Y, et al. Discovery of 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide derivatives as new RORγ inhibitors using virtual screening, synthesis and biological evaluation. Eur J Med Chem. 2014;78:431-441. doi:10.1016/j.ejmech.2014.03.065. View Source
- [3] Zhu J, et al. Design, Synthesis, and Evaluation of Dihydrobenzo[cd]indole-6-sulfonamide as TNF-α Inhibitors. Front Chem. 2018;6:98. doi:10.3389/fchem.2018.00098. View Source
- [4] BindingDB entry for BDBM50343142 (CHEMBL1773168): N-(4-butylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide. Inhibition of M. tuberculosis PTPB: IC50 1.30E+3 nM. Accessed 2026-05-03. View Source
